molecular formula C6H5BrN2O2 B1321461 2-(Bromomethyl)-3-nitropyridine CAS No. 20660-73-5

2-(Bromomethyl)-3-nitropyridine

Cat. No.: B1321461
CAS No.: 20660-73-5
M. Wt: 217.02 g/mol
InChI Key: BGXQFAXHRDFUEX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives within Organic Synthesis and Medicinal Chemistry Contexts

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, forming the structural backbone of numerous natural products, including vitamins and alkaloids. researchgate.net Their importance in organic chemistry is rooted in their unique electronic properties and versatility in synthetic reactions. numberanalytics.com The pyridine ring, an aromatic heterocycle isoelectronic with benzene, possesses a nitrogen atom that imparts distinct characteristics, such as basicity and the ability to act as a ligand in metal complexes, which are crucial in catalysis. fiveable.mealgoreducation.com

In the realm of medicinal chemistry, pyridine derivatives are ubiquitous and play a pivotal role in drug design and development. researchgate.netnih.gov This class of compounds exhibits a broad spectrum of pharmacological activities. tandfonline.comwisdomlib.org Many commercially available drugs across various therapeutic areas, such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, incorporate the pyridine scaffold. numberanalytics.comnih.gov The ability of the pyridine nucleus to interact with biological targets like enzymes and proteins has driven medicinal chemists to continuously explore novel pyridine-based therapeutic agents. researchgate.net

Beyond pharmaceuticals, pyridine derivatives are integral to other industries. They are used as precursors for agrochemicals like herbicides and insecticides, and in the synthesis of functional materials such as conducting polymers. numberanalytics.comalgoreducation.com Their application as solvents and reagents in organic synthesis further underscores their fundamental role in modern chemistry. algoreducation.comnumberanalytics.com

Reported Biological Activities of Pyridine Derivatives

Biological ActivityReference
Antifungal tandfonline.comnih.gov
Antibacterial tandfonline.comnih.gov
Anticancer tandfonline.comnih.gov
Antioxidant tandfonline.comnih.gov
Anti-inflammatory tandfonline.comnih.gov
Analgesic tandfonline.comnih.gov
Anticonvulsant tandfonline.comnih.gov
Antiviral tandfonline.comnih.gov

Positioning of Halogenated Nitropyridines as Crucial Intermediates for Chemical Transformations

Within the broad family of pyridine derivatives, halogenated nitropyridines stand out as particularly important intermediates for chemical synthesis. The presence of both a halogen atom (a good leaving group) and a strong electron-withdrawing nitro group on the pyridine ring significantly enhances its reactivity towards nucleophilic substitution. bloomtechz.com The introduction of the nitro group is a key feature, as it facilitates the functionalization of the pyridine ring in various ways. nih.gov

2-(Bromomethyl)-3-nitropyridine serves as a quintessential example of this class of compounds. It is primarily utilized as a reactive intermediate in organic synthesis, with its utility stemming from the electrophilic nature of the bromomethyl group. This makes it highly susceptible to attack by nucleophiles, rendering it an excellent reagent for alkylation and nucleophilic substitution reactions. For instance, the bromine atom can be readily displaced by nucleophiles such as alkylamines or oxygen anions to generate a diverse array of derivative products. bloomtechz.com

The synthesis of these valuable intermediates often involves other halogenated nitropyridines, highlighting the synthetic interplay within this compound class. For example, 2-methyl-3-nitropyridine (B124571), a precursor to this compound, can be synthesized from 2-chloro-3-nitropyridine (B167233) via a condensation reaction with diethyl malonate followed by hydrolysis and decarboxylation. nih.gov The subsequent conversion of the methyl group to a bromomethyl group yields the target compound. This strategic functionalization underscores the role of halogenated nitropyridines as versatile building blocks, enabling the synthesis of complex molecules for applications in pharmaceutical and materials science research. chemimpex.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXQFAXHRDFUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618601
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20660-73-5
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Nitropyridine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary reaction pathway for the bromomethyl group in 2-(bromomethyl)-3-nitropyridine is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reactivity is the cornerstone for introducing a wide range of functionalities at the 2-position of the 3-nitropyridine (B142982) core.

The reaction of this compound with aromatic amines serves as a key method for the synthesis of 2-arylaminomethyl-3-nitropyridines. Research has shown that under controlled temperature conditions, the substitution of the bromine atom proceeds efficiently. Specifically, when this compound is treated with various aromatic amines at room temperature, the primary products are the corresponding 2-arylaminomethyl-3-nitropyridines. rsc.org This reaction provides a direct route to compounds bearing a secondary amine linkage between the pyridine (B92270) and an aromatic ring system.

The general reaction scheme is as follows:

Scheme 1: General reaction for the synthesis of 2-arylaminomethyl-3-nitropyridines.

The conditions for these reactions are crucial in determining the final product. While room temperature favors the formation of the simple substitution product, elevated temperatures can lead to subsequent intramolecular cyclization, a reaction discussed in a later section. rsc.org

A representative selection of arylaminomethyl-substituted pyridines synthesized from this compound is presented in the table below.

Aromatic AmineResulting Arylaminomethyl-Substituted PyridineReference
AnilineN-((3-nitropyridin-2-yl)methyl)aniline rsc.org
p-ToluidineN-methyl-N-((3-nitropyridin-2-yl)methyl)aniline rsc.org
p-AnisidineN-((3-nitropyridin-2-yl)methyl)-4-methoxyaniline rsc.org

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it susceptible to attack by a variety of heteroatom nucleophiles, including those centered on sulfur, oxygen, and nitrogen. These reactions lead to the formation of a diverse array of pyridine derivatives with a heteroatom-linked substituent at the 2-position.

Sulfur Nucleophiles: Reactions with sulfur-based nucleophiles, such as thiols, proceed readily to yield thioether derivatives. For instance, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate in DMF results in the selective substitution of the nitro group. nih.gov While this highlights the reactivity of the nitro group, similar principles of nucleophilic attack can be applied to the bromomethyl group, which is a better leaving group. The reaction of this compound with a thiol (R-SH) would be expected to yield 2-((R-thio)methyl)-3-nitropyridine.

Oxygen Nucleophiles: Oxygen-centered nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ether linkages. For example, the reaction with sodium methoxide (B1231860) in methanol (B129727) would produce 2-(methoxymethyl)-3-nitropyridine. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of halomethylpyridines supports this pathway. google.com

Nitrogen Nucleophiles: Beyond the aromatic amines discussed previously, other nitrogen nucleophiles can also be employed. For instance, reaction with ammonia (B1221849) or primary and secondary aliphatic amines would yield the corresponding aminomethyl-substituted pyridines. Furthermore, the use of hydrazine (B178648) as a nucleophile is a critical step in the synthesis of fused heterocyclic systems, as will be detailed in the section on intramolecular cyclization.

The versatility of these nucleophilic substitution reactions is summarized in the following table:

Nucleophile TypeExample NucleophileProduct Structure
SulfurEthanethiol2-((Ethylthio)methyl)-3-nitropyridine
OxygenSodium Methoxide2-(Methoxymethyl)-3-nitropyridine
NitrogenHydrazine2-(Hydrazinylmethyl)-3-nitropyridine

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

A significant aspect of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization, leading to the formation of fused heterocyclic ring systems. These reactions are often sequential, following an initial nucleophilic substitution at the bromomethyl position.

As alluded to earlier, the reaction of this compound with aromatic amines can yield more complex products than simple substitution. When these reactions are conducted at elevated temperatures, the initially formed 2-arylaminomethyl-3-nitropyridines undergo an intramolecular cyclocondensation to produce 2H-pyrazolo[4,3-b]pyridines. rsc.org This transformation involves the aromatic amine's nitrogen atom attacking the carbon atom of the nitro group, or a reduced form of the nitro group, leading to ring closure.

Further studies have elaborated on this cyclization process, demonstrating that the 2-arylaminomethyl-3-nitropyridines can be isolated and subsequently cyclized under acid-catalyzed conditions. rsc.org For example, treatment with hydrogen chloride or heating in acetic acid facilitates the formation of the pyrazolopyridine ring system. The reaction with hydrogen chloride can lead to 3-chloro-2-aryl-2H-pyrazolo[4,3-b]pyridines, while cyclization in acetic acid can yield 2-aryl-2H-pyrazolo[4,3-b]pyridin-3(2H)-ones. rsc.org

Scheme 2: Formation of 2H-pyrazolo[4,3-b]pyridines from 2-arylaminomethyl-3-nitropyridines.

The following table summarizes the formation of 2H-pyrazolo[4,3-b]pyridine derivatives:

Starting MaterialReaction ConditionsProductReference
This compound and AnilineHigh Temperature2-Phenyl-2H-pyrazolo[4,3-b]pyridine rsc.org
2-(Anilinomethyl)-3-nitropyridineAcetic Acid2-Phenyl-2H-pyrazolo[4,3-b]pyridin-3(2H)-one rsc.org
2-(Anilinomethyl)-3-nitropyridineHydrogen Chloride3-Chloro-2-phenyl-2H-pyrazolo[4,3-b]pyridine rsc.org

The synthesis of isomeric pyrazolopyridines can be achieved by using a positional isomer of the starting material. Specifically, the reaction of 4-bromomethyl-3-nitropyridine with aromatic amines under similar conditions of elevated temperature leads to the formation of 2H-pyrazolo[3,4-c]pyridines. rsc.org In this case, the cyclization occurs between the aminomethyl group at the 4-position and the nitro group at the 3-position. This demonstrates the regiochemical control that can be exerted over the synthesis of fused pyridine heterocycles by careful selection of the starting isomer.

Transformations Involving the Nitro Group

The nitro group of this compound is a key functional group that can undergo various chemical transformations, most notably reduction to an amino group. This conversion is a pivotal step in many synthetic routes, as the resulting aminopyridine is a versatile intermediate for further functionalization and the construction of more complex molecular architectures. nih.gov

The reduction of the nitro group can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions, for instance, with iron in acetic acid or tin(II) chloride, are also widely employed and offer good functional group tolerance. commonorganicchemistry.comyoutube.com

For example, the reduction of 2-amino-3-nitropyridine (B1266227) derivatives, which are structurally related to the products of reactions with this compound, is a common strategy in the synthesis of bioactive molecules. nih.gov The resulting 2,3-diaminopyridine (B105623) scaffold is a precursor to various fused heterocyclic systems.

The choice of reducing agent is critical to avoid unwanted side reactions. For instance, while lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is generally not suitable for the reduction of aromatic nitro compounds to amines as it can lead to the formation of azo compounds. commonorganicchemistry.com

The following table outlines some common methods for the reduction of aromatic nitro groups applicable to 2-(substituted)-3-nitropyridines:

Reducing Agent/ConditionsProduct Functional GroupNotesReference
H₂/Pd-CAmineCommon and efficient, but can reduce other functional groups. commonorganicchemistry.comyoutube.com
Fe/HCl or Fe/CH₃COOHAmineMild conditions, good for substrates with other reducible groups. commonorganicchemistry.comyoutube.com
SnCl₂AmineMild conditions, good functional group tolerance. commonorganicchemistry.com
Zn/NH₄ClHydroxylamineCan provide partial reduction. wikipedia.org

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a critical transformation that alters the electronic properties and subsequent reactivity of the molecule. This conversion requires careful selection of reagents to avoid unwanted reactions at the electrophilic bromomethyl site. While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups, its high reactivity can also affect other functional groups. commonorganicchemistry.com

In the context of this compound, the presence of a benzylic-like bromide makes it susceptible to hydrogenolysis. Therefore, milder or more chemoselective reducing agents are often preferred.

Common Reagents for Selective Nitro Group Reduction:

ReagentConditionsCharacteristics
Iron (Fe) Acidic conditions (e.g., Acetic Acid)A mild method that can reduce nitro groups in the presence of other reducible functionalities.
Zinc (Zn) Acidic conditions (e.g., Acetic Acid)Similar to iron, provides a mild reduction of nitro groups to amines. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Acidic conditionsA classic method for the chemoselective reduction of aromatic nitro groups, often compatible with various functional groups. commonorganicchemistry.com
Sodium Sulfide (Na₂S) -Can be useful when hydrogenation or acidic conditions are not suitable. It has been shown to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Raney Nickel Catalytic Hydrogenation (H₂)Often used as an alternative to Pd/C when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com
Nickel-catalyzed Hydrosilylation Ni(acac)₂ / PMHSAn effective system for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions, compatible with sensitive groups. rsc.org

The mechanism of reduction typically involves the transfer of electrons from the reducing agent to the nitro group. The choice of reagent is paramount. For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com For this compound, reagents like iron in acetic acid or tin(II) chloride represent viable options for achieving the desired transformation to 2-(aminomethyl)-3-aminopyridine or selectively to 2-(bromomethyl)-3-aminopyridine, depending on the reaction conditions.

Influence of the Nitro Group on Redox-Switchable Coordination

The nitro group in this compound plays a pivotal role in modulating the electronic character of the pyridine ring, which in turn influences its potential use in redox-switchable coordination chemistry. researchgate.net Redox-switchable ligands are molecules that can change their coordination behavior upon a change in their oxidation state. nih.gov This switching is often achieved by incorporating a redox-active moiety, like a nitro group, into the ligand framework.

The reduction of the electron-withdrawing nitro group to an electron-donating amino group drastically alters the electron density of the pyridine nitrogen. This change in electronic properties can be harnessed to control the binding and release of metal ions. A system can be designed where the ligand in its nitro form (oxidized state) has a low affinity for a metal center, while in its amino form (reduced state) it binds strongly.

Hypothetical Redox-Switchable Coordination Scheme:

StateLigand FormPyridine Ring ElectronicsCoordination Affinity
Oxidized 2-(Bromomethyl)-3-nitro pyridineElectron-poorWeak or no coordination
Reduced 2-(Bromomethyl)-3-amino pyridineElectron-richStrong coordination

This concept is central to the design of molecular switches and sensors. researchgate.netnih.gov For example, a platinum(II) complex featuring a redox-switchable hemilabile ligand (RHL) demonstrated reversible access to different structural states based on the oxidation state of a ferrocenyl group. nih.gov Similarly, the nitro/amino couple on the pyridine ring of a this compound-derived ligand could function as the allosteric regulator, allowing for electrochemical control over a specific coordination site. nih.gov The interconversion between the "off" (nitro) and "on" (amino) states would be fully reversible, providing access to distinct coordination states defined by both structure and oxidation state. nih.gov

Electrophilic and Radical Reaction Profiles of the Pyridine Nucleus

The reactivity of the pyridine nucleus in this compound is dominated by its electron-deficient nature, a direct consequence of the electron-withdrawing nitro group.

Electrophilic Profile:

The primary electrophilic site on the side chain is the carbon of the bromomethyl group, making it highly susceptible to nucleophilic substitution and alkylation reactions. However, the pyridine ring itself is rendered electrophilic by the nitro group, making it prone to nucleophilic aromatic substitution (SNAr). Research on related 2-R-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In some cases, the nitro group is found to be more susceptible to being replaced than a halogen in another position on the ring. nih.gov This highlights the strong activating effect of the nitro group on the pyridine core, making it a target for nucleophiles.

Studies on similar systems, such as 3-bromo-4-nitropyridine, have shown that reactions with amines can lead to complex outcomes, including unexpected nitro-group migration products, particularly in polar aprotic solvents. clockss.org

Radical Reaction Profile:

While ionic reactions are common, the pyridine nucleus can also participate in radical reactions. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A common radical initiator is Azobisisobutyronitrile (AIBN), which upon heating generates radicals that can initiate a reaction cascade. libretexts.org

In the context of this compound, a radical could be generated at the benzylic-like position through the homolytic cleavage of the C-Br bond. More interestingly, radical reactions can be used to form carbon-carbon bonds. libretexts.org A carbon radical, potentially generated from a related pyridine derivative, can add to an alkene or alkyne in a propagation step. libretexts.org For instance, a radical mechanism involving a pyridine derivative has been proposed where the reaction leads to the formation of a stable pyridine ring and gaseous carbon dioxide. libretexts.org This suggests that the pyridine nucleus of this compound is stable under certain radical conditions and can be a component in complex radical cyclization or addition reactions.

Strategic Applications in Complex Organic Synthesis

2-(Bromomethyl)-3-nitropyridine as a Versatile Building Block in Heterocyclic Chemistry

The unique arrangement of a reactive bromomethyl group and an electron-withdrawing nitro group on a pyridine (B92270) core makes this compound a potent and adaptable precursor for the synthesis of a wide array of heterocyclic structures. Its utility is particularly pronounced in the construction of both fused and functionalized pyridine-based systems.

Construction of Annulated Pyridine Systems

Annulated pyridine systems, where a pyridine ring is fused to one or more other rings, are prevalent scaffolds in medicinal chemistry and materials science. The bifunctional nature of this compound provides a strategic entry point for the synthesis of these bicyclic and polycyclic structures. For instance, a related compound, 2-bromo-3-nitropyridine, serves as a precursor in the synthesis of pyrrolo[3,2-b]pyridine. This suggests a synthetic strategy where the bromomethyl group of this compound could be first converted to a methyl group, followed by reactions involving the nitro group and the adjacent methyl group to construct the fused pyrrole (B145914) ring.

A general approach for the construction of annulated pyridines involves the initial functionalization of the pyridine ring followed by cyclization reactions. In the case of this compound, the bromomethyl handle can be used to introduce a side chain that, in a subsequent step, reacts with the nitro group (or its reduced amino derivative) to forge the new ring. This intramolecular cyclization strategy is a powerful tool for creating diverse annulated pyridine frameworks.

Intermediate for the Synthesis of Diverse Functionalized Pyridine Scaffolds

The electrophilic nature of the bromomethyl group in this compound makes it an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at the 2-position of the pyridine ring. The resulting functionalized pyridine scaffolds are valuable intermediates for further synthetic elaborations.

The synthesis of 2-methyl-3-nitropyridines from the corresponding 2-chloro-3-nitropyridines highlights the reactivity of the 2-position towards nucleophilic attack, a reactivity mirrored by the bromomethyl analogue. These 2-methyl derivatives can then undergo further reactions, such as condensations with aldehydes, to yield more complex structures. Similarly, this compound can react with a diverse range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of functionalized pyridine derivatives. The subsequent reduction of the nitro group to an amine provides an additional site for functionalization, opening pathways to highly substituted and complex pyridine-based molecules.

Contribution to the Preparation of Advanced Molecular Frameworks

Beyond the synthesis of core heterocyclic systems, this compound plays a crucial role in the assembly of more elaborate molecular frameworks, including specialized ligands for coordination chemistry and polyfunctionalized compounds with potential applications in various fields.

Precursor in the Synthesis of Pyridine-Containing Ligands

Pyridine and its derivatives are fundamental components of a vast number of ligands used in transition metal catalysis and coordination chemistry. The ability of this compound to be readily functionalized makes it an attractive starting material for the synthesis of bespoke pyridine-containing ligands. The bromomethyl group can be used to introduce a chelating arm, for example, through reaction with a primary or secondary amine to create a bidentate or tridentate ligand.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, which in turn affects the coordination properties of the resulting ligand. This electronic tuning can be exploited to modulate the reactivity and selectivity of the corresponding metal complexes. For instance, nitropyridine ligands have been successfully incorporated into palladium(II) complexes, demonstrating their viability in coordination chemistry. The synthetic versatility of this compound thus provides a platform for the rational design and synthesis of ligands with tailored steric and electronic properties for specific catalytic applications.

Utilization in Multi-Step Syntheses of Polyfunctionalized Compounds

The development of efficient multi-step synthetic routes is a central theme in organic chemistry. This compound, with its two distinct reactive sites, is an ideal starting point for such synthetic sequences. A typical strategy would involve the initial selective reaction of the more labile bromomethyl group, followed by transformation of the nitro group.

For example, a multi-step synthesis could commence with the nucleophilic displacement of the bromide by a desired functional group. The resulting intermediate can then undergo reduction of the nitro group to an amine. This newly formed amino group can then be engaged in a variety of transformations, such as acylation, alkylation, or diazotization, to introduce further complexity into the molecule. This stepwise approach allows for the controlled and systematic construction of polyfunctionalized pyridine derivatives that would be difficult to access through other means. The utility of bromomethyl groups in sequential reactions is well-documented, as seen in the continuous multi-step synthesis of

Derivatization and Advanced Functionalization of 2 Bromomethyl 3 Nitropyridine

Modifications at the Bromomethyl Substituent

The bromomethyl group at the 2-position is highly susceptible to nucleophilic attack, making it the primary site for initial functionalization. The bromine atom serves as an excellent leaving group in SN2 reactions, enabling the introduction of a wide variety of substituents.

The formation of new carbon-carbon bonds at the methylene (B1212753) bridge is a powerful strategy for elaborating the core structure of 2-(Bromomethyl)-3-nitropyridine. This is typically achieved by reacting the compound with carbon-based nucleophiles. A classic example involves the reaction with stabilized carbanions, such as those derived from diethyl malonate. In a process analogous to the synthesis of related 2-methyl-3-nitropyridines, the reaction with sodium diethyl malonate, followed by hydrolysis and decarboxylation, can introduce a carboxylic acid moiety. nih.gov This method allows for the extension of the carbon chain, providing a handle for further synthetic transformations.

Nucleophile/ReagentReaction TypeResulting Structure
Diethyl malonate (followed by hydrolysis/decarboxylation)Alkylation2-(Carboxymethyl)-3-nitropyridine
Grignard Reagents (R-MgBr)Coupling2-(Alkyl/Aryl-methyl)-3-nitropyridine
Organocuprates (R₂CuLi)Coupling2-(Alkyl/Aryl-methyl)-3-nitropyridine
Cyanide (e.g., NaCN)Nucleophilic Substitution(3-Nitropyridin-2-yl)acetonitrile

This table presents potential reactions based on the known reactivity of bromomethyl groups.

Nucleophilic substitution with heteroatom nucleophiles is one of the most common and straightforward modifications of this compound. This reactivity allows for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Ether Synthesis : Ethers can be prepared by reacting this compound with alkoxides or phenoxides via the Williamson ether synthesis. The reaction proceeds readily, and the presence of the nitro group is generally tolerated under these conditions. youtube.com

Thioether Synthesis : Thioethers, or sulfides, are readily formed through the reaction with thiols or thiolate salts. nih.govacsgcipr.org This reaction is highly efficient and is a cornerstone of organosulfur chemistry. nih.govresearchgate.netcornell.edu Isothiouronium salts can also be used as versatile agents for this transformation. researchgate.net

Amine Synthesis : The bromomethyl group can be displaced by ammonia (B1221849), primary, or secondary amines to yield the corresponding primary, secondary, or tertiary amines. openstax.org This SN2 alkylation of amines is a fundamental method for amine synthesis, though over-alkylation can sometimes occur. openstax.org

NucleophileProduct ClassExample Product
Sodium Methoxide (B1231860) (NaOCH₃)Ether2-(Methoxymethyl)-3-nitropyridine
Sodium Thiophenolate (NaSPh)Thioether2-((Phenylthio)methyl)-3-nitropyridine
Ammonia (NH₃)Primary Amine(3-Nitropyridin-2-yl)methanamine
PiperidineTertiary Amine2-((Piperidin-1-yl)methyl)-3-nitropyridine

This table illustrates common nucleophilic substitution reactions at the bromomethyl position.

Transformations of the Nitro Group on the Pyridine (B92270) Ring

The nitro group at the 3-position significantly influences the electronic properties of the pyridine ring and offers a functional handle for further transformations, most notably through reduction or, in some cases, direct substitution.

The reduction of an aromatic nitro group to a primary amine is a crucial transformation in the synthesis of many pharmaceuticals and dyes. jsynthchem.com A variety of reducing agents can accomplish this conversion, with chemoselectivity being a key consideration to avoid altering other functional groups in the molecule. organic-chemistry.org

For this compound, a mild and selective reducing agent is required to preserve the bromomethyl group. Tin(II) chloride (SnCl₂) in an acidic medium is a particularly effective reagent for this purpose, as it readily reduces nitro groups without affecting halides or other sensitive functionalities. orgsyn.orgstackexchange.com Other common methods include the use of iron powder in acidic solution (e.g., Fe/HCl or Fe/acetic acid) or catalytic hydrogenation, although the latter may require careful selection of the catalyst and conditions to prevent dehalogenation. openstax.orgorgsyn.orgwikipedia.org

Once formed, the resulting 2-(Bromomethyl)-3-aminopyridine is a valuable intermediate. The newly introduced amino group can undergo a range of subsequent reactions. For instance, it can be diazotized using sodium nitrite (B80452) and a strong acid to form a diazonium salt. This salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyls, cyanides, or other halogens, through Sandmeyer-type reactions.

Reagent/ConditionOutcomeSelectivity Notes
SnCl₂·2H₂O, EthanolSelective reduction to amineHigh selectivity; tolerates halogens, esters, and nitriles. stackexchange.com
Fe, Acetic AcidReduction to amineCommon, inexpensive method.
H₂, Catalyst (e.g., Pt/C)Reduction to amineRisk of reducing other groups or causing dehalogenation. openstax.org
NaBH₄, Catalyst (e.g., Ni(PPh₃)₄)Reduction to amineModified borohydride (B1222165) systems can achieve reduction. jsynthchem.com

Beyond complete reduction to an amine, the nitro group can be transformed into other nitrogen-containing functionalities.

Partial reduction can lead to hydroxylamines. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are known to reduce aromatic nitro compounds to the corresponding hydroxylamines. wikipedia.org

In certain contexts, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by strong nucleophiles, such as thiols, in the presence of a base. nih.gov This provides a direct pathway to introduce sulfur-based substituents at the 3-position, a reaction that highlights the nitro group's ability to activate the ring for substitution. nih.gov

Strategic Substitutions on the Pyridine Nucleus for Analogues

Modifying the pyridine ring itself provides a route to a wide range of structural analogues. The presence of the strongly electron-withdrawing nitro group deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (positions 4 and 6).

A powerful method for this type of functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the electron-deficient pyridine ring. researchgate.net For 3-nitropyridine (B142982) systems, the VNS reaction can achieve high regioselectivity, typically affording 4-substituted-3-nitropyridine derivatives. researchgate.netntnu.no This strategy could be applied to introduce alkyl or amino groups at the 4-position of this compound.

Furthermore, analogues can be synthesized by starting with an already substituted pyridine ring. For example, the synthesis of 2-methyl-3-nitropyridine (B124571) derivatives often starts from 2-chloro-3-nitropyridines. nih.gov The chlorine atom can be displaced by various nucleophiles before or after the introduction of the bromomethyl group, allowing for the synthesis of analogues with different substituents on the pyridine nucleus.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Connectivity and Structurenih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(Bromomethyl)-3-nitropyridine provides crucial information about the electronic environment of the protons. The aromatic protons of the pyridine (B92270) ring are expected to resonate in the downfield region, typically between δ 7.19 and 8.44 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The protons on the bromomethyl group (-CH₂Br) would appear as a distinct singlet, with its chemical shift influenced by the electronegativity of the adjacent bromine atom and the pyridine ring.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will exhibit characteristic chemical shifts influenced by the substituents. The carbon atom bearing the nitro group (C3) is expected to be significantly deshielded, resulting in a downfield chemical shift. Conversely, the carbon attached to the bromomethyl group (C2) and the other ring carbons (C4, C5, C6) will have their resonances determined by the combined electronic effects of the nitro group, the bromomethyl group, and the nitrogen atom within the ring. For comparison, in the related compound 2-bromopyridine, the carbon atoms resonate at approximately δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.orgchemicalbook.com The bromomethyl carbon itself would likely appear in the range of 25-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂4.5 - 5.025 - 35
Pyridine-H7.19 - 8.44 -
Pyridine-C-120 - 160

Application of 2D NMR Techniques for Complex Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals scalar couplings between protons, typically over two to three bonds. In this compound, COSY would be used to establish the connectivity between the protons on the pyridine ring, helping to differentiate between the H4, H5, and H6 protons based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. It would definitively link each proton signal of the pyridine ring and the bromomethyl group to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly useful for identifying quaternary carbons (those without attached protons), such as C2 and C3 in the pyridine ring, by observing their correlations with nearby protons. For instance, the bromomethyl protons would show a correlation to C2 and potentially C3, while the aromatic protons would show correlations to adjacent and more distant ring carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidationnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern of this compound (C₆H₅BrN₂O₂) is expected to be influenced by the presence of the bromine atom and the nitro group.

The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (approximately 217 and 219 amu, reflecting the isotopes of bromine, ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) as a radical (m/z -46) or the loss of nitric oxide (NO) followed by carbon monoxide (CO). The presence of the bromomethyl group introduces other likely fragmentation pathways, such as the loss of a bromine radical (Br˙, m/z -79 or -81) to form a pyridinylmethyl cation, or the loss of the entire bromomethyl radical (˙CH₂Br). The fragmentation of related nitroaromatic compounds often involves the expulsion of small, stable neutral molecules. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is crucial for confirming the identity of the compound and for analyzing its fragmentation products with high confidence. rsc.org

Table 2: Calculated Exact Mass for the Molecular Ion of this compound

Molecular Formula Isotope Calculated Exact Mass (m/z)
C₆H₅⁷⁹BrN₂O₂⁷⁹Br215.9589
C₆H₅⁸¹BrN₂O₂⁸¹Br217.9568

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the C-Br bond, and the pyridine ring. The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The pyridine ring itself will exhibit a series of characteristic C-C and C-N stretching vibrations, as well as C-H bending vibrations. For instance, studies on related nitropyridine derivatives have identified key vibrational modes. nih.govnih.gov

Raman spectroscopy, which is sensitive to the polarizability of bonds, provides complementary information. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. The vibrations of the pyridine ring are also typically Raman active. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1335 - 1370
C-BrStretch500 - 600
Aromatic C-HStretch3000 - 3100
Aromatic C=C, C=NRing Stretch1400 - 1600

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by the distinct frequencies of its constituent functional groups: the pyridine ring, the nitro group (-NO₂), and the bromomethyl group (-CH₂Br). While a detailed experimental spectrum for this specific compound is not widely published, the characteristic absorption and scattering bands can be predicted based on established group frequencies and data from analogous molecules.

The nitro group is expected to exhibit strong, characteristic stretching vibrations. The asymmetric stretching (νₐₛ(NO₂)) typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching (νₛ(NO₂)) is found at lower wavenumbers, generally between 1335 and 1370 cm⁻¹. These bands are often intense in the infrared spectrum.

The bromomethyl group gives rise to several characteristic vibrations. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, usually in the range of 500-600 cm⁻¹. The CH₂ scissoring and wagging modes are expected in the 1400-1450 cm⁻¹ and 1250-1300 cm⁻¹ regions, respectively.

The pyridine ring itself has a complex set of vibrations. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region, and their positions can be influenced by the nature and position of the substituents. Ring breathing modes are usually found around 1000 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyridine RingC-H Stretching3000 - 3100
C=C, C=N Stretching1400 - 1600
Ring Breathing~1000
Nitro GroupAsymmetric Stretching (νₐₛ)1500 - 1560
Symmetric Stretching (νₛ)1335 - 1370
Scissoring (δ)830 - 870
Bromomethyl GroupCH₂ Asymmetric Stretching~2960
CH₂ Symmetric Stretching~2870
CH₂ Scissoring1400 - 1450
C-Br Stretching500 - 600

Correlation between Experimental and Theoretically Calculated Vibrational Modes

To gain a more precise and detailed assignment of the vibrational modes of this compound, theoretical calculations based on Density Functional Theory (DFT) are often employed. researchgate.net These calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By comparing the theoretically calculated spectrum with the experimental FT-IR and Raman spectra, a detailed correlation can be established.

Studies on similar substituted pyridine derivatives have demonstrated the power of this combined experimental and theoretical approach. nih.govnih.gov For instance, in a study on 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations were used to assign the observed vibrational frequencies, noting shifts in modes such as the pyridine ring C-H stretching and C=O stretching due to substituent effects. nih.gov The correlation between the calculated and experimental frequencies is often improved by applying a scaling factor to the theoretical values to account for anharmonicity and other systematic errors in the calculations. nih.gov

For this compound, a DFT study would likely reveal the coupling of various vibrational modes. For example, the C-N stretching of the nitro group might couple with the pyridine ring vibrations. The table below illustrates a hypothetical correlation between experimental and scaled theoretical vibrational frequencies for some key modes, based on typical findings for related molecules.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Hypothetical Scaled DFT Frequency (cm⁻¹)Assignment
ν(C-H)30803085Pyridine C-H stretch
νₐₛ(NO₂)15451550Asymmetric NO₂ stretch
νₛ(NO₂)13501355Symmetric NO₂ stretch
δ(CH₂)14201425CH₂ scissoring
ν(C-Br)580585C-Br stretch

This correlation allows for a confident assignment of even weak or overlapping bands in the experimental spectra and provides a deeper insight into the molecule's vibrational dynamics.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of this compound in the solid state.

As of the latest available literature, a specific single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of numerous related nitropyridine derivatives have been determined, providing a basis for predicting the likely structural features of this compound. researchgate.netiucr.org

Based on the analysis of similar structures, it is anticipated that the pyridine ring in this compound would be essentially planar. The nitro group is expected to be nearly coplanar with the pyridine ring to maximize π-conjugation. The relative orientation of the bromomethyl group can vary, but it will adopt a conformation that minimizes steric hindrance with the adjacent nitro group and the pyridine nitrogen.

A hypothetical table of key crystallographic parameters, based on data from related nitropyridine structures, is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)7 - 10
b (Å)9 - 12
c (Å)11 - 15
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)4

The precise determination of these parameters for this compound awaits experimental investigation via single-crystal X-ray diffraction.

Emerging Research Directions and Future Perspectives

Development of Catalytic Applications Involving 2-(Bromomethyl)-3-nitropyridine Scaffolds

The pyridine (B92270) motif is a cornerstone in the design of ligands for transition metal catalysis and organocatalysts. rsc.orgmdpi.com While this compound itself is not typically a catalyst, its high reactivity makes it an excellent starting material for the synthesis of novel catalytic structures. The presence of the electrophilic bromomethyl group allows for straightforward reactions with a wide range of nucleophiles, enabling the attachment of various functional groups that can coordinate to metal centers or act as catalytic sites.

Research in this area is focused on utilizing this compound to construct more complex pyridine-based ligands. For instance, substitution of the bromide with phosphine, amine, or thiol-containing moieties can yield new polydentate ligands. These ligands can then be complexed with transition metals to generate catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. researchgate.net The electronic properties of the resulting catalysts can be fine-tuned by the persistent presence of the 3-nitro group, which influences the electron density on the pyridine ring and, consequently, the catalytic activity of the metal center.

Future work will likely involve the development of chiral catalysts derived from this compound for enantioselective reactions. By introducing chiral amines or alcohols via nucleophilic substitution, a new class of pyridine-based ligands can be accessed. Furthermore, the immobilization of these catalysts on solid supports, facilitated by the reactive handle of the original bromomethyl group, is a promising direction for creating recyclable and more sustainable catalytic systems.

PrecursorPotential Catalytic ApplicationRelevant Functionalization
This compoundLigand for Cross-Coupling CatalystsSubstitution with phosphines, N-heterocyclic carbenes
This compoundOrganocatalysts for Asymmetric SynthesisReaction with chiral amines or thiols
This compoundHeterogeneous CatalysisGrafting onto solid supports (e.g., silica, polymers)

Exploration in Supramolecular Chemistry and Directed Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures from smaller molecular components. The structural features of this compound make it an intriguing candidate for the design of molecules capable of directed self-assembly. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group can also participate in hydrogen bonding and other non-covalent interactions.

Derivatives of this compound are being explored for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By replacing the bromo group with other coordinating moieties, such as carboxylic acids or other N-heterocycles, bifunctional linkers can be synthesized. These linkers can then be combined with metal ions to form extended one-, two-, or three-dimensional networks. The nitro group can influence the topology of the resulting framework and can also be used to template the inclusion of guest molecules within the pores of the material.

Future perspectives in this area include the synthesis of functional supramolecular cages and containers for molecular recognition and encapsulation. The development of liquid crystals and gels based on the self-assembly of this compound derivatives is another promising avenue. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions, all influenced by the nitro and bromo- or derivative functional groups, will be key to controlling the morphology and properties of these self-assembled systems.

Advanced Materials Science Applications Derived from Nitropyridine Architectures

Nitropyridine derivatives are of significant interest in materials science due to their unique electronic and optical properties. mdpi.comnih.gov The strong electron-withdrawing nature of the nitro group creates a highly polarized molecule, which can lead to desirable characteristics for applications in optoelectronics and nonlinear optics. nih.gov Nitropyridines have been investigated as components of energetic materials and as efficient organic optical materials. nih.govtandfonline.com

The this compound scaffold serves as a versatile starting point for the synthesis of advanced functional materials. researchgate.net For example, through polymerization or incorporation into polymer backbones, materials with high refractive indices or specific dielectric properties can be developed. The reactivity of the bromomethyl group allows for the grafting of these nitropyridine units onto polymer chains or surfaces, thereby modifying their properties.

A key area of future research is the development of nitropyridine-based materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com By designing and synthesizing chromophores derived from this compound, it may be possible to create materials with tailored absorption and emission profiles. The ability to tune the electronic structure through further chemical modification makes this class of compounds highly attractive for the systematic development of new organic electronic materials.

Material ClassPotential ApplicationKey Feature of Nitropyridine Scaffold
Organic Optical MaterialsNonlinear Optics, Data StorageHigh molecular polarization due to nitro group nih.gov
Energetic MaterialsPropellants, ExplosivesHigh nitrogen and oxygen content nih.govtandfonline.com
Functional PolymersOLEDs, PhotovoltaicsTunable electronic and photophysical properties mdpi.com
Metal-Organic FrameworksGas Storage, SeparationDirected coordination and porosity researchgate.net

Innovative Methodologies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the modification of complex molecules at a late stage in their synthesis, enabling the rapid generation of analogues for structure-activity relationship studies. wuxiapptec.comunimi.it While this compound is itself a building block, the pyridine ring within its derivatives is a target for innovative LSF methodologies.

The electron-deficient nature of the pyridine ring, exacerbated by the 3-nitro group, makes it susceptible to certain types of functionalization. nih.gov For example, direct C-H functionalization reactions, such as Minisci-type radical alkylations, can be employed to introduce additional substituents onto the pyridine core. unimi.it The regioselectivity of these reactions is often influenced by the electronic and steric environment created by the existing groups.

Future research will likely focus on developing new, highly selective LSF reactions that are tolerant of the functional groups present in derivatives of this compound. This includes the development of novel catalytic systems for C-H activation, allowing for the introduction of a wide range of functional groups at positions that are not readily accessible through classical methods. rsc.org Furthermore, methods for the selective transformation of the nitro group into other functionalities (e.g., amino, azo) in the presence of other sensitive groups will expand the chemical space accessible from this versatile scaffold. The nucleophilic aromatic substitution (SNAr) of other halides on the pyridine ring, potentially introduced at a later stage, also represents a viable strategy for diversification. nih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2-(Bromomethyl)-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted coupling reactions are efficient for synthesizing nitropyridine derivatives. For example, substituting 2-chloro-3-nitropyridine with bromomethyl groups under microwave irradiation (e.g., 60–80°C, 30–60 minutes) can yield the target compound. Optimization includes stoichiometric control of bromomethylating agents (e.g., bromomethylbenzene derivatives) and solvent selection (polar aprotic solvents like DMF or DMSO) to enhance reactivity . Characterization via 1^1H-NMR (e.g., δ 8.44–7.19 ppm for aromatic protons) and mass spectrometry is recommended to confirm purity and structure .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : FTIR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., nitro stretching at ~1520 cm1^{-1}, C-Br vibrations at ~560 cm1^{-1}). Quantum chemical calculations (B3LYP/6-311++G** level) can predict vibrational modes and electronic properties, aiding in spectral interpretation . Complementary techniques like 1^1H/13^{13}C-NMR and high-resolution mass spectrometry (HRMS) provide structural confirmation .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Methodological Answer : The compound’s bromomethyl group poses reactivity risks (alkylation hazards). Use inert atmospheres (N2_2/Ar), cold baths (0–4°C), and personal protective equipment (gloves, goggles). Store at 2–8°C under inert gas to prevent decomposition . Safety protocols should align with CAS RN-specific guidelines for brominated nitropyridines .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the regioselectivity of nucleophilic substitution reactions in 3-nitropyridine systems?

  • Methodological Answer : The electron-withdrawing nitro group at position 3 directs nucleophiles to the bromomethyl site (position 2) via resonance stabilization. Computational studies (DFT at B3PW91/cc-pVTZ level) can model charge distribution and transition states to predict regioselectivity. Experimental validation via competitive reactions with amines/thiols under controlled pH (e.g., basic conditions for SN2 mechanisms) is advised .

Q. What role does this compound play in constructing heterocyclic scaffolds for medicinal chemistry?

  • Methodological Answer : This compound serves as a versatile electrophile in synthesizing pyridine-based pharmacophores. For example, coupling with thiols or amines yields derivatives with potential bioactivity (e.g., P2Y1 receptor antagonists). Optimize cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using Pd catalysts and ligands (XPhos, SPhos) to access diverse heterocycles .

Q. How can computational modeling predict the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) evaluate thermodynamic stability (Gibbs free energy) and reaction pathways (activation barriers). Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Compare computed NMR/IR spectra with experimental data to validate predictions .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis of this compound derivatives?

  • Methodological Answer : Scale-up discrepancies often arise from heat transfer inefficiencies or reagent homogeneity. Use flow chemistry systems for consistent mixing and temperature control. Monitor reaction progress via inline FTIR or HPLC. If yields drop, re-optimize stoichiometry (e.g., excess bromomethylating agent) or switch to microwave batch reactors for uniform heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.